molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Cat. No.: B1280218
CAS No.: 72752-80-8
M. Wt: 193.16 g/mol
InChI Key: FUJBKRLYHYJMNF-UHFFFAOYSA-N
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Preparation Methods

The preparation of CBP007 involves the use of hybridoma technology. This process includes the immunization of mice with the target antigen (BMI-1 protein), followed by the fusion of the mouse spleen cells with myeloma cells to create hybrid cells. These hybrid cells are then screened for the production of the desired antibody. The selected hybridoma cells are cultured, and the antibody is purified from the culture supernatant using protein A affinity chromatography .

Chemical Reactions Analysis

CBP007, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in various biochemical interactions, such as binding to its target antigen (BMI-1 protein). This binding can be analyzed using techniques like Western Blot, Chromatin Immunoprecipitation (ChIP), and Flow Cytometry (FC) .

Scientific Research Applications

CBP007 is widely used in scientific research, particularly in the fields of neuroscience and cancer research. It is used to study the role of BMI-1 in various cellular processes, including stem cell maintenance, cell proliferation, and oncogenesis. The antibody can be used in various applications, such as Western Blot, ChIP, and FC, to detect and quantify the presence of BMI-1 in different biological samples .

Mechanism of Action

The mechanism of action of CBP007 involves its specific binding to the BMI-1 protein. BMI-1 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in the regulation of gene expression through chromatin remodeling. By binding to BMI-1, CBP007 can inhibit its function, thereby affecting the transcriptional regulation of target genes .

Comparison with Similar Compounds

CBP007 can be compared with other monoclonal antibodies targeting the BMI-1 protein, such as CBP006. Both antibodies are used for similar applications in scientific research, but they may differ in their binding affinities and specificities. Another similar compound is Y08197, a selective inhibitor of the CBP/EP300 bromodomain, which is used in the treatment of prostate cancer . Unlike CBP007, Y08197 is a small molecule inhibitor and works by inhibiting the bromodomain of CBP/EP300, rather than binding to the BMI-1 protein.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBKRLYHYJMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502718
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-80-8
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-hydroxybenzoate (Intermediate 75, 1.06 g, 6.34 mmol) in THF (13.5 mL) was added carbonyl diimidazole (1.88 g, 11.6 mmol) and the reaction mixture was heated to reflux temperature for 1 day. After that time, the solvent was removed and the residue was partitioned between CH2Cl2 and 1N aqueous HCl solution. The organic phase was washed with 1N aqueous HCl solution (2×) and water, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to provide the title compound as white solid (870 mg of a 79% purity, 56% yield). The crude was used in the next step without any further purification.
Name
methyl 4-amino-3-hydroxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Intermediate 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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